molecular formula C7H8ClN3O B7580642 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide

Cat. No.: B7580642
M. Wt: 185.61 g/mol
InChI Key: LASIXEOBEUBLQF-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide typically involves the chlorination of 6-methylpyrimidine followed by acylation. One common method includes:

    Chlorination: 6-methylpyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.

    Acylation: The resulting 2-chloro-6-methylpyrimidine is then reacted with acetamide in the presence of a base like sodium hydride (NaH) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution: Products include 2-azido-N-(6-methyl-pyrimidin-4-yl)-acetamide or 2-thiocyanato-N-(6-methyl-pyrimidin-4-yl)-acetamide.

    Oxidation: Oxidized derivatives may include 2-chloro-N-(6-methyl-pyrimidin-4-yl)-acetic acid.

    Reduction: Reduced products may include 2-chloro-N-(6-methyl-pyrimidin-4-yl)-ethylamine.

Scientific Research Applications

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the acetamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Another chlorinated pyrimidine derivative with similar reactivity.

    2-Chloro-N,6-dimethylpyrimidin-4-amine: A related compound with an additional methyl group on the nitrogen atom.

    2-Chloro-5-fluoropyrimidine: A fluorinated analog with different electronic properties.

Uniqueness

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an acetamide group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.

Properties

IUPAC Name

2-chloro-N-(6-methylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-5-2-6(10-4-9-5)11-7(12)3-8/h2,4H,3H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIXEOBEUBLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methyl-pyrimidin-4-yl amine (545 mg) was suspended in DCE (5 mL) and chloroacetylchloride (0.4 mL) was added dropwise. The reaction was heated in a microwave at 80° C. for 5 mins. The reaction mixture was cooled, filtered and a solid obtained. The reaction was repeated a second time and both batches of solid were combined, washed with dichloromethane then suspended in dichloromethane and sat. NaHCO3 (aq.) was added. The organic phase was collected and the aqueous layer extracted with dichloromethane (×2). The combined organic layer was dried over sodium sulphate and concentrated. The crude product was purified by silica gel chromatography eluting with 0-10% MeOH/dichloromethane to give the sub-titled compound as a yellow solid (120 mg).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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